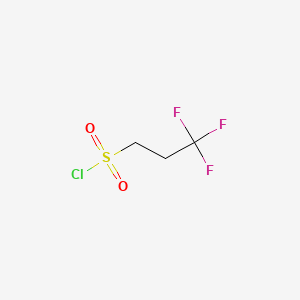

3,3,3-Trifluoropropane-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoropropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3O2S/c4-10(8,9)2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKHPRFGCFJUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375603 | |

| Record name | 3,3,3-Trifluoropropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-80-0 | |

| Record name | 3,3,3-Trifluoropropane-1-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoropropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-1-propanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,3-Trifluoropropane-1-sulfonyl chloride for Advanced Research and Drug Discovery

Introduction: The Strategic Importance of the Trifluoropropyl-Sulfonyl Moiety in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group (–CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 3,3,3-Trifluoropropane-1-sulfonyl chloride, a versatile chemical building block, offers a direct and efficient route to introduce the valuable 3,3,3-trifluoropropyl-sulfonyl group into a wide array of molecular scaffolds. Its growing prominence in medicinal chemistry stems from its utility in the synthesis of sulfonamides, a class of compounds with a rich history and diverse therapeutic applications. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its practical application in the laboratory, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is sensitive to air and moisture.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 845866-80-0 | [2] |

| Molecular Formula | C₃H₄ClF₃O₂S | [2] |

| Molecular Weight | 196.58 g/mol | [2] |

| Density | 1.557 g/mL at 25 °C | [1] |

| Boiling Point | 77-78 °C at 16 mmHg | [1] |

| Refractive Index | n20/D 1.3996 | [1] |

| Storage | 2-8°C, under inert atmosphere | [1] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through the oxidative chlorination of its corresponding thiol, 3,3,3-trifluoropropane-1-thiol.[3] This method provides a reliable and scalable route to the desired sulfonyl chloride.

Experimental Protocol: Oxidative Chlorination of 3,3,3-Trifluoropropane-1-thiol

This protocol is based on established methods for the oxidation of thiols to sulfonyl chlorides.[3][4]

Materials:

-

3,3,3-trifluoropropane-1-thiol

-

Acetonitrile (anhydrous)

-

Deionized water

-

Chlorine gas or a suitable chlorinating agent (e.g., trichloroisocyanuric acid)

-

Ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using chlorine gas), a dropping funnel, and a thermometer, dissolve 3,3,3-trifluoropropane-1-thiol in a mixture of acetonitrile and water (e.g., a 4:1 ratio) and cool the solution to 0-5 °C in an ice bath.

-

Chlorination: Slowly bubble chlorine gas through the stirred solution, ensuring the temperature does not exceed 10 °C.[5] Alternatively, add a solution of a chlorinating agent like trichloroisocyanuric acid in acetonitrile portion-wise.[4] The reaction is exothermic and should be controlled carefully.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting thiol is consumed.

-

Work-up: Once the reaction is complete, carefully quench any excess chlorine by bubbling nitrogen through the solution. Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane or diethyl ether.

-

Aqueous Wash: Wash the organic layer sequentially with cold, saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield the final product as a clear liquid.

Core Application: Synthesis of Sulfonamides

The primary application of this compound in drug discovery is the synthesis of sulfonamides through its reaction with primary or secondary amines.[6] This reaction is a robust and widely used method for creating diverse libraries of compounds for biological screening.

Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and a proton to form the stable sulfonamide bond.

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,3,3-Trifluoropropane-1-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropane-1-sulfonyl chloride is a pivotal fluorinated building block in modern medicinal chemistry. Its strategic importance lies in the facile introduction of the 3,3,3-trifluoropropylsulfonyl moiety into molecular scaffolds, a feature highly sought after in drug design. The trifluoromethyl group is known to enhance metabolic stability, modulate lipophilicity, and influence the overall pharmacokinetic profile of a drug candidate.[1][2][3] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Nomenclature and Structural Characteristics

-

IUPAC Name: this compound

-

SMILES: FC(F)(F)CCS(Cl)(=O)=O[5]

-

InChI Key: OXKHPRFGCFJUSK-UHFFFAOYSA-N[5]

The structure features a propyl chain with a terminal trifluoromethyl group, which imparts unique electronic properties, and a sulfonyl chloride functional group, a versatile handle for nucleophilic substitution reactions.

Diagram of the molecular structure of this compound.

Caption: General workflow for the synthesis and purification.

Exemplary Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not readily available in the public domain, a general procedure based on the synthesis of similar sulfonyl chlorides can be adapted. [8][9] Starting Material: 3,3,3-Trifluoropropanethiol

Reagents: Chlorine gas, water, acetic acid.

Procedure:

-

A solution of 3,3,3-trifluoropropanethiol in a suitable solvent (e.g., acetic acid) is prepared in a reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath.

-

The solution is cooled to a low temperature (typically 0-10 °C) to control the exothermicity of the reaction.

-

Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is highly exothermic and should be monitored carefully.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically poured into ice-water to quench any unreacted chlorine.

-

The product is extracted with a suitable organic solvent (e.g., dichloromethane, diethyl ether).

-

The organic layer is washed with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure.

Purification: The Critical Step

Crude this compound is typically purified by vacuum distillation . [9][10]This is a critical step to remove impurities and obtain a product of high purity suitable for subsequent reactions.

Distillation Protocol Considerations:

-

Apparatus: A fractional distillation apparatus is recommended for efficient separation.

-

Vacuum: A suitable vacuum is applied to lower the boiling point and prevent decomposition. The reported boiling point of 77-78 °C at 16 mmHg serves as a good starting point. [5][7][11]* Heating: Gentle and uniform heating is crucial to avoid bumping and decomposition. An oil bath is the preferred heating method.

-

Moisture Exclusion: The entire apparatus should be thoroughly dried, and the distillation should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two methylene (-CH₂-) groups. The methylene group adjacent to the sulfonyl chloride will be deshielded and appear further downfield compared to the methylene group adjacent to the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals for the three carbon atoms. The carbon atom of the CF₃ group will be split by the fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and sulfonyl chloride groups.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a triplet due to coupling with the adjacent methylene protons, for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group.

-

Asymmetric S=O stretch: ~1370-1390 cm⁻¹

-

Symmetric S=O stretch: ~1170-1190 cm⁻¹

-

S-Cl stretch: ~570-630 cm⁻¹ The C-F stretching vibrations will also be present, typically in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. [12]Common fragmentation patterns for aliphatic sulfonyl chlorides include the loss of the chlorine radical (M-35) and the loss of sulfur dioxide (SO₂). [13][14][15]

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its ability to readily react with nucleophiles, particularly amines, to form stable sulfonamides. [5]

Sulfonamide Synthesis: A Cornerstone of Medicinal Chemistry

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. [16][17][18][19][20][21][22] General Reaction Scheme:

CF₃CH₂CH₂SO₂Cl + R¹R²NH → CF₃CH₂CH₂SO₂NR¹R² + HCl

Mechanism of Sulfonamide Formation

Caption: Mechanism of sulfonamide formation.

Key Experimental Considerations:

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

-

Base: A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

-

Temperature: The reaction is often carried out at room temperature or with gentle heating. For highly reactive amines, cooling may be necessary to control the reaction rate.

Field-Proven Insights: Application in the Synthesis of TACE Inhibitors

A notable application of related sulfonyl chlorides is in the synthesis of inhibitors for Tumor Necrosis Factor-α Converting Enzyme (TACE), a key target in inflammatory diseases. While a specific example using this compound is not explicitly detailed in the provided search results, the general strategy involves the sulfonylation of an amine-containing scaffold. The trifluoropropylsulfonyl group can be introduced to modulate the physicochemical properties and binding affinity of the inhibitor.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage. [5]Reacts violently with water, liberating toxic gas. [11]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and alcohols. Recommended storage temperature is 2-8°C. [5][7][11]* Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the trifluoropropylsulfonyl moiety in organic synthesis, particularly in the field of drug discovery. Its ability to form stable sulfonamides with a wide range of amines makes it an indispensable tool for medicinal chemists. A thorough understanding of its physical properties, synthesis, handling, and reactivity is crucial for its safe and effective use in the laboratory. While detailed synthetic and spectroscopic data remain somewhat elusive in the public domain, the principles outlined in this guide provide a solid foundation for researchers to incorporate this important building block into their synthetic strategies.

References

-

A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

- Synthesis of sulfonyl chloride substr

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.

-

Mass spectra (and MS-MS), predominant fragmentation patters, structures... ResearchGate.

-

Preparation of sulfonamides from N-silylamines. PMC - NIH.

-

This compound. Oakwood Chemical.

-

(Z)-1-chloro-3,3,3-trifluoropropene. PubChem.

-

PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS. Google Patents.

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

-

The Synthesis of Functionalised Sulfonamides. CORE.

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.

-

Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate.

-

Method for producing 3,3,3-trifluoropropionic acid chloride. Google Patents.

-

Annotated MS/MS fragmentation spectrum of the ion at m/z 460.9268 and... ResearchGate.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

3,3,3-Trifluoropropane-1-sulfonylchloride. Achmem.

- Mass Spectrometry: Fragment

-

This compound. ChemBK.

-

This compound. One Chongqing Chemdad Co.

-

m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.

-

3,3,3-trifluoropropionyl chloride. PubChem.

-

3,3,3-trifluoroprop-1-ene - Optional[19F NMR] - Chemical Shifts. SpectraBase.

-

Leveraging 3,3,3-Trifluoropropan-1-amine Hydrochloride in Advanced Organic Synthesis.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

-

Method for preparing 3,3,3-trifluoropropionic acid. Google Patents.

-

This compound 95. Sigma-Aldrich.

-

Preparation of 3,3,3-trifluoropropene-1. Google Patents.

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

-

trans-1-Chloro-3,3,3-trifluoropropene. PubChem.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

-

3,3,3-trifluoropropionyl chloride AldrichCPR. Sigma-Aldrich.

-

Trifluoromethanesulfonyl chloride (421-83-0) 1H NMR spectrum. ChemicalBook.

-

Trifluoromethanesulfonyl chloride (421-83-0) 13C NMR spectrum. ChemicalBook.

-

Purification of Fluorine by Distillation. SciSpace.

-

acetyl chloride. Organic Syntheses Procedure.

-

Can anyone suggest an easy and efficient method to purify thionylchloride? ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. This compound [oakwoodchemical.com]

- 5. 3,3,3-三氟丙烷-1-磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. achmem.com [achmem.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. cbijournal.com [cbijournal.com]

A Comprehensive Technical Guide to 3,3,3-Trifluoropropane-1-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3,3,3-Trifluoropropane-1-sulfonyl chloride is a pivotal fluorinated building block in modern medicinal chemistry and materials science. Its strategic importance stems from the unique combination of a highly reactive sulfonyl chloride functional group and a metabolically robust trifluoropropyl chain. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, core applications in drug development, and rigorous safety and handling protocols. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required to effectively utilize this versatile reagent.

Core Physicochemical and Molecular Characteristics

This compound, with a molecular weight of 196.58 g/mol , is a colorless liquid characterized by a pungent odor.[1][2][3] The molecule's true value is rooted in its structure: the potent electrophilic sulfonyl chloride group is primed for nucleophilic attack, while the terminal trifluoromethyl (CF₃) group confers valuable pharmacological properties.

The strong electron-withdrawing nature of the CF₃ group enhances the metabolic stability of molecules into which it is incorporated and modulates key drug-like properties such as lipophilicity and binding affinity.[4] These attributes make it a favored reagent for structure-activity relationship (SAR) studies.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 196.58 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₃H₄ClF₃O₂S | [1][3][4][5] |

| CAS Number | 845866-80-0 | |

| Density | 1.557 g/mL at 25 °C | [1][2] |

| Boiling Point | 77-78 °C at 16 mmHg | [1][2] |

| Refractive Index | n20/D 1.3996 | [2] |

| Appearance | Colorless liquid, pungent odor | [1] |

| Stability | Moisture and base sensitive; stable under dry, inert conditions | [1][4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the chlorosulfonylation of trifluoropropane derivatives.[4] The most common precursors are 3,3,3-trifluoropropan-1-ol or related compounds. The conversion involves powerful chlorinating agents like chlorosulfonic acid or sulfuryl chloride under strictly controlled conditions.[4]

Expertise & Causality: The use of low temperatures (e.g., -78 °C to 0 °C) is critical to moderate the high reactivity of the chlorinating agents, preventing undesirable side reactions and decomposition.[4] Furthermore, the entire process must be conducted under an inert atmosphere (e.g., argon or nitrogen) because the sulfonyl chloride product is highly sensitive to moisture, reacting violently with water to produce corrosive and hazardous byproducts.[1][6]

General Synthetic Workflow

Caption: Reaction of the sulfonyl chloride with an amine to form a stable sulfonamide.

Protocol 2: General Procedure for Sulfonylation

-

Setup: In a dry flask under an inert atmosphere, dissolve the amine starting material (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Scientist's Note: The base is crucial for scavenging the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC or LC-MS.

-

Quenching & Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic solution. The resulting crude product can be purified using flash column chromatography to yield the pure sulfonamide.

Rigorous Safety, Handling, and Storage Protocols

This compound is a corrosive and hazardous chemical that requires strict safety protocols. It causes severe skin burns and eye damage. [7]Its violent reaction with water to produce toxic gases is a primary handling concern. [1][6] Table 2: Hazard Identification and Safety Information

| Identifier | Description | Source(s) |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | [3][5] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5] |

| Supplemental Hazard | EUH014: Reacts violently with water. | |

| Storage Temp. | 2-8°C, under inert atmosphere. | [1] |

Mandatory Protocols

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (inspected before use), a flame-retardant lab coat, and tightly fitting safety goggles with a face shield. [8]* Handling: Use non-sparking tools and prevent the formation of aerosols. [8]Avoid all personal contact, including inhalation of vapors. [9]Should contact occur, immediately flush the affected area with copious amounts of water and seek medical attention. [6][8]* Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. [1][8]The container must be kept under a dry, inert atmosphere (e.g., argon) to prevent degradation from moisture. [1]* Spill Management: In case of a spill, evacuate the area. Do not use water. [6]Absorb the spill with a dry, inert material (e.g., vermiculite or sand) and collect it into a labeled, sealed container for hazardous waste disposal. [8]Ensure the area is well-ventilated during cleanup.

Conclusion

This compound stands out as a high-value reagent for chemical research, particularly in the pharmaceutical sector. Its well-defined reactivity, coupled with the advantageous properties imparted by the trifluoropropyl group, provides a reliable tool for synthesizing novel chemical entities with therapeutic potential. Adherence to the synthesis, application, and safety protocols detailed in this guide is paramount for achieving successful and safe experimental outcomes.

References

- 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl Chloride - Benchchem.

- This compound 95 845866-80-0 - Sigma-Aldrich.

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.

- 3,3,3-Trifluoropropane-1-sulfonylchloride - Achmem.

- This compound - ChemBK.

- This compound CAS#: - ChemicalBook.

- This compound - Oakwood Chemical.

- SULPHURYL CHLORIDE - SD Fine-Chem.

- Sulfuryl chloride - Santa Cruz Biotechnology.

- Hazardous Substance Fact Sheet - New Jersey Department of Health.

- 3,3-Difluoropropane-1-sulfonyl chloride - PubChem.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. achmem.com [achmem.com]

- 6. nj.gov [nj.gov]

- 7. 3,3-Difluoropropane-1-sulfonyl chloride | C3H5ClF2O2S | CID 55263296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoropropane-1-sulfonyl Chloride

Introduction: The Strategic Importance of the Trifluoropropylsulfonyl Moiety

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. 3,3,3-Trifluoropropane-1-sulfonyl chloride is a critical bifunctional reagent that serves as a vehicle for introducing the valuable CF₃CH₂CH₂SO₂- moiety. This building block has gained significant traction in medicinal chemistry, most notably for its role in the synthesis of potent and selective human Cannabinoid Receptor 1 (hCB1) antagonists, which are investigated for treating metabolic disorders.[1]

This guide provides an in-depth analysis of the viable synthetic pathways to this compound, focusing on the underlying chemical principles, field-proven methodologies, and the rationale behind experimental design. It is intended for researchers and process chemists seeking to synthesize or utilize this important intermediate.

Strategic Analysis of Synthetic Pathways

The synthesis of an alkyl sulfonyl chloride fundamentally involves the formation of a carbon-sulfur bond and the subsequent oxidation and chlorination of the sulfur center to the +VI oxidation state. For this compound, three primary retrosynthetic disconnections are logically considered, each originating from a different commercially accessible or readily synthesized precursor.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on the two most practical and well-precedented routes: Pathway 1 (Oxidative Chlorination of Thiol) and Pathway 2 (Chlorination of Sulfonate) .

Pathway 1: Oxidative Chlorination of 3,3,3-Trifluoropropane-1-thiol (Primary Recommended Pathway)

This is the most direct and widely applicable method for synthesizing alkyl sulfonyl chlorides. The strategy relies on the robust transformation of a thiol, which is at a low oxidation state (-II), to the sulfonyl chloride, where sulfur is at its highest oxidation state (+VI). The precursor, 3,3,3-trifluoropropane-1-thiol, is commercially available.

Causality and Mechanistic Insight

The oxidative chlorination of a thiol is a multi-step process. While the exact mechanism can vary with the specific reagent system, it generally proceeds through a series of increasingly oxidized sulfur intermediates. A plausible sequence involves:

-

Initial Chlorination: The thiol reacts with an electrophilic chlorine source to form a sulfenyl chloride (CF₃CH₂CH₂SCl).

-

Stepwise Oxidation & Chlorination: The sulfenyl chloride is then subjected to further oxidation and chlorination. This process is rapid and typically proceeds through sulfinyl chloride (CF₃CH₂CH₂SOCl) as an intermediate before reaching the final sulfonyl chloride (CF₃CH₂CH₂SO₂Cl).

The choice of the oxidant and chlorine source is critical and dictates the reaction conditions, safety profile, and substrate compatibility.

Data Presentation: Comparison of Oxidative Chlorination Reagents

A variety of reagents can effect this transformation. The following table summarizes and compares several modern and classical methods applicable to this synthesis.

| Method | Reagent System | Typical Yields | Key Advantages & Considerations | References |

| A | Aqueous Chlorine (Cl₂) | Good to Excellent | Highly effective and inexpensive. Requires handling of toxic, corrosive chlorine gas.[2] | [2] |

| B | Trichloroisocyanuric Acid (TCICA) | Good (60-80%) | Solid, easy-to-handle chlorine source. Milder than Cl₂ gas. Byproduct (cyanuric acid) is easily filtered off.[3][4] | [3][4] |

| C | H₂O₂ / ZrCl₄ | Excellent (up to 98%) | Very fast (minutes), mild conditions, high-yielding. ZrCl₄ is a water-sensitive Lewis acid.[5] | [5] |

| D | HNO₃ / HCl / O₂ (Flow) | Good (70-81%) | Metal-free, utilizes O₂ as the terminal oxidant. Ideal for continuous flow and scale-up, enhancing safety.[6] | [6] |

Experimental Protocol: Synthesis via TCICA (Method B)

This protocol is adapted from a well-documented procedure for the oxidative chlorination of aliphatic thiols and represents a practical and accessible laboratory-scale method.[3]

Materials:

-

3,3,3-Trifluoropropane-1-thiol

-

Trichloroisocyanuric Acid (TCICA)

-

Acetonitrile (MeCN)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether or Hexanes

-

1% Hydrochloric Acid (aq)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3,3,3-trifluoropropane-1-thiol (1.0 eq) and a 4:1 mixture of acetonitrile/water (approx. 0.2 M concentration of thiol).

-

Cool the stirring solution in an ice-water bath to 0-5 °C.

-

Add TCICA (approx. 1.4-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The addition is exothermic.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes. Monitor the reaction by TLC or GC-MS if desired.

-

Remove the reaction from the ice bath and filter the white precipitate (cyanuric acid). Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings. Transfer to a separatory funnel.

-

Caution: The product is moisture-sensitive. Perform the workup efficiently. Add petroleum ether or hexanes and wash the organic layer with cold 1% aqueous HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Crucially, the rotary evaporator bath temperature should be kept low (<30 °C) to prevent product loss or decomposition.

-

The resulting crude oil is this compound, which can be purified by vacuum distillation if necessary.

Caption: Experimental workflow for the synthesis via oxidative chlorination.

Pathway 2: Chlorination of Sodium 3,3,3-Trifluoropropanesulfonate

This pathway is an excellent alternative if the corresponding sulfonic acid or its salt is more readily available than the thiol. The conversion of a sulfonic acid or sulfonate salt to a sulfonyl chloride is a standard transformation in organic synthesis.

Causality and Mechanistic Insight

The reaction of a sulfonate salt with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) proceeds via nucleophilic substitution at the sulfuryl center. When using thionyl chloride, the sulfonic acid (or its salt) attacks the sulfur atom of SOCl₂, displacing a chloride ion. Subsequent collapse of the intermediate and elimination of sulfur dioxide (SO₂) and HCl gas yields the desired sulfonyl chloride.[7] This reaction is typically driven to completion by the irreversible loss of gaseous byproducts.

Experimental Protocol: Synthesis via Thionyl Chloride

This is a general protocol for the conversion of a sodium sulfonate to a sulfonyl chloride.

Materials:

-

Sodium 3,3,3-trifluoropropanesulfonate

-

Thionyl Chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

-

In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend sodium 3,3,3-trifluoropropanesulfonate (1.0 eq) in an excess of thionyl chloride (3-5 eq). Anhydrous toluene or DCM can be used as a solvent.

-

Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of substrate). The reaction will begin to evolve gas (SO₂ and HCl).

-

Heat the mixture to reflux (typically 50-80 °C depending on the solvent) and maintain for 2-4 hours, or until gas evolution ceases and the reaction appears complete by TLC or other monitoring.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum.

-

The remaining crude product can be dissolved in a dry, inert solvent like DCM or ether and filtered to remove any inorganic salts.

-

After concentration of the filtrate, the product can be purified by vacuum distillation.

Caption: Experimental workflow for the synthesis from a sulfonate salt.

Safety and Handling

-

This compound: The final product is corrosive and reacts violently with water and other nucleophiles. It is air and moisture sensitive.[8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.

-

Thiols: 3,3,3-Trifluoropropane-1-thiol, like many low-molecular-weight thiols, has a strong, unpleasant odor and is flammable.

-

Chlorinating Agents: Chlorine gas is highly toxic and corrosive. Thionyl chloride is corrosive, toxic, and reacts violently with water, releasing HCl and SO₂ gas. TCICA is a strong oxidant. All chlorinating agents must be handled with extreme care in a fume hood.

Conclusion

The synthesis of this compound is most reliably achieved via the oxidative chlorination of 3,3,3-trifluoropropane-1-thiol . This pathway offers high efficiency and utilizes a commercially available starting material. The use of a solid, manageable reagent like trichloroisocyanuric acid (TCICA) provides a good balance of reactivity and laboratory safety. For applications where the corresponding sulfonate salt is the more accessible precursor, conversion using thionyl chloride is a robust and effective alternative. The selection of the optimal synthetic route will ultimately depend on the scale of the reaction, available starting materials, and the specific safety infrastructure in place.

References

- This reference is not available.

- This reference is not available.

-

ResearchGate. (2009). A New, Mild Preparation of Sulfonyl Chlorides. Available from: [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

ChemBK. (2024). This compound. Retrieved from: [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Sulzer, N., Polterauer, D., Hone, C. A., & Kappe, C. O. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ChemSusChem, 17(15), e202400292. Available from: [Link]

-

ResearchGate. (2014). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride... Available from: [Link]

- This reference is not available.

-

ChemSpider. (2013). Oxidation of a thiol to a sulfonyl chloride. Synthetic Pages, 545. Available from: [Link]

-

Tlili, A. (2019). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. PubMed Central. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives [organic-chemistry.org]

- 6. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

3,3,3-Trifluoropropane-1-sulfonyl chloride reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 3,3,3-Trifluoropropane-1-sulfonyl Chloride

Introduction

This compound is a pivotal reagent in modern organic synthesis, particularly valued in the realms of medicinal chemistry and drug discovery. Its structure uniquely combines a highly electrophilic sulfonyl chloride group with a 3,3,3-trifluoropropyl moiety. This trifluoromethyl group is a bioisostere for other functionalities and is known to significantly enhance desirable drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, this reagent serves as a key building block for introducing the trifluoropropanesulfonyl group into a wide array of organic molecules.

This guide offers a comprehensive exploration of the reactivity profile of this compound. It is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights into its synthesis, reactions with various nucleophiles, and practical applications. The content delves into the mechanistic underpinnings of its reactivity, optimal reaction conditions, and strategies to mitigate potential side reactions, thereby equipping the reader with the necessary knowledge for its effective utilization in synthesis.

Synthesis of this compound

The preparation of this compound is typically achieved through the chlorosulfonylation of 3,3,3-trifluoropropane derivatives.[1] One common method involves the transformation of 3-fluoropropyl thiocyanate. This is achieved by reacting it with chlorine-saturated water, often in the presence of a co-solvent like acetic acid to improve solubility.[4] This process converts the thiocyano group into the desired sulfonyl chloride functionality.[4]

Alternatively, trifluoropropane derivatives can be reacted with powerful chlorosulfonating agents like sulfuryl chloride or chlorosulfonic acid at low temperatures to manage the reaction's exothermicity and prevent unwanted side reactions.[1]

Caption: General synthetic approach to this compound.

Reactivity Profile with Nucleophiles

The core reactivity of this compound is defined by the electrophilicity of the sulfur atom, making it susceptible to attack by a variety of nucleophiles. This reactivity is the foundation of its utility in constructing sulfonamides and sulfonate esters.

Sulfonylation of Amines: Formation of Sulfonamides

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 3,3,3-trifluoropropyl sulfonamides. These sulfonamides are prevalent in many biologically active compounds.[5]

Mechanism: The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, which is an excellent leaving group. The initially formed protonated sulfonamide is then deprotonated by a base to yield the final product.

Caption: Mechanism of sulfonamide formation.

Reaction Conditions: The choice of base and solvent is critical for successful sulfonylation. While the reaction can sometimes proceed without an added base, particularly with more nucleophilic aliphatic amines, a non-nucleophilic base is typically employed to scavenge the HCl byproduct.[4][6]

-

Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are commonly used. For less reactive amines, stronger bases or catalysts like 4-dimethylaminopyridine (DMAP) may be beneficial.[4]

-

Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to avoid reaction with the solvent.[4]

-

Temperature: Reactions are often carried out at room temperature, although gentle heating may be required for less reactive substrates.[4]

Substrate Scope and Potential Side Reactions: The reaction is generally high-yielding for both primary and secondary aliphatic amines.[4] Aromatic amines (anilines) are less nucleophilic and may require more forcing conditions. A notable side reaction with anilines, especially under strongly basic conditions, is double sulfonylation to form N,N-bissulfonylanilines.[4]

Data Summary: Sulfonylation of Various Amines

| Amine Type | Base | Solvent | Temperature | Typical Yield | Reference |

| Primary Aliphatic | TEA or none | DCM | Room Temp. | Excellent | [4] |

| Secondary Aliphatic | TEA | DCM | Room Temp. | Excellent | [4] |

| Primary Aromatic | Pyridine | DCM | Room Temp. | Good to Fair | [4] |

Experimental Protocol: Synthesis of N-benzyl-3,3,3-trifluoropropane-1-sulfonamide

-

To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours. The rationale for starting at a low temperature is to control the initial exotherm of the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This sequence removes excess amine, triethylamine hydrochloride, and residual aqueous components.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure sulfonamide.

Sulfonylation of Alcohols: Formation of Sulfonate Esters

The reaction with alcohols produces 3,3,3-trifluoropropanesulfonate esters (trifluoropropanesulfonates). These esters are valuable synthetic intermediates because the trifluoropropanesulfonate group is an excellent leaving group, comparable to tosylates and mesylates, facilitating subsequent nucleophilic substitution and elimination reactions.[7]

Mechanism: The mechanism is analogous to that of amine sulfonylation. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur center of the sulfonyl chloride. A base is required to deprotonate the resulting oxonium ion intermediate.[8] A key feature of this reaction is that it proceeds with retention of stereochemistry at the alcohol's carbon center, as the C-O bond is not broken during the reaction.[8]

Caption: Mechanism of sulfonate ester formation.

Reaction Conditions: The sulfonylation of alcohols is typically performed in the presence of a base to neutralize the generated HCl.

-

Bases: Pyridine is a classic choice as it can also serve as the solvent. Other non-nucleophilic bases like triethylamine are also effective.[8]

-

Solvents: If a base other than pyridine is used, aprotic solvents like dichloromethane or chloroform are suitable.

-

Temperature: These reactions are often run at low temperatures (e.g., 0 °C) to prevent side reactions and are then allowed to warm to room temperature.

Substrate Scope: Primary and secondary alcohols generally react well. Sterically hindered alcohols may react more slowly, and in such cases, more reactive sulfonylating agents or catalytic methods might be considered.[8] Phenols can also be sulfonylated under similar conditions.

Experimental Protocol: Synthesis of 3,3,3-trifluoropropyl-1-sulfonate from a Primary Alcohol

-

Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine (0.5 M) and cool the solution to 0 °C in an ice bath. Pyridine acts as both the solvent and the base.

-

Slowly add this compound (1.2 eq) to the cooled solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-cold 2 M HCl and extract with diethyl ether. This step protonates the pyridine, rendering it water-soluble for easy removal.

-

Wash the combined organic extracts with saturated aqueous CuSO₄ (to remove residual pyridine), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the sulfonate ester, which can be used in subsequent steps with or without further purification.

Stability and Handling

Proper handling and storage of this compound are imperative due to its reactivity.

-

Moisture and Air Sensitivity: The compound is highly sensitive to moisture and air.[9][10][11] It reacts violently with water, hydrolyzing to 3,3,3-trifluoropropanesulfonic acid and hydrochloric acid.[9][10] All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[9]

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, typically at 2-8°C.[11]

Physical and Safety Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄ClF₃O₂S | [12][13] |

| Molecular Weight | 196.58 g/mol | [11][12] |

| Appearance | Colorless liquid | [10] |

| Density | 1.557 g/mL at 25 °C | [10][11] |

| Boiling Point | 77-78 °C at 16 mmHg | [10][11] |

| Hazard Codes | Corrosive (Causes severe skin burns and eye damage) | [10][14] |

| Safety Precaution | Handle under inert atmosphere, wear appropriate PPE | [9] |

Conclusion

This compound is a highly reactive and versatile electrophile. Its primary utility lies in the efficient synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. The presence of the trifluoromethyl group makes it an exceptionally valuable reagent for introducing the CF₃CH₂CH₂SO₂- moiety, which can confer advantageous properties to molecules in the context of drug discovery and materials science. A thorough understanding of its reactivity, coupled with careful handling to mitigate its sensitivity to moisture, allows synthetic chemists to harness its full potential in the construction of complex molecular architectures.

References

- Benchchem. (n.d.). 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl Chloride.

- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).

- Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions.

- ResearchGate. (n.d.). Screening of reaction conditions for sulfonylation.

- ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis.

- National Institutes of Health. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides.

- ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Trifluoromethanesulfonyl Chloride as a Sulfonylating Agent.

- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.

- SAFETY DATA SHEET. (2025). 3,3,3-Trifluoro-1-propanesulfonyl chloride.

- Oakwood Chemical. (n.d.). This compound.

- ChemBK. (2024). This compound.

- Chemdad. (n.d.). This compound.

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides.

- Achmem. (n.d.). 3,3,3-Trifluoropropane-1-sulfonylchloride.

- ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review.

- Sigma-Aldrich. (n.d.). This compound 95%.

- PubChem. (n.d.). 3,3-Difluoropropane-1-sulfonyl chloride.

- Chemistry LibreTexts. (2020). Reactions of Amines.

- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 8. m.youtube.com [m.youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. chembk.com [chembk.com]

- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. This compound [oakwoodchemical.com]

- 13. achmem.com [achmem.com]

- 14. 3,3-Difluoropropane-1-sulfonyl chloride | C3H5ClF2O2S | CID 55263296 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3,3,3-Trifluoropropane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropane-1-sulfonyl chloride is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic building block is primarily derived from the presence of the highly reactive sulfonyl chloride functional group and the trifluoropropyl moiety, which can impart unique physicochemical properties to target molecules, such as enhanced metabolic stability and altered lipophilicity.[1] A thorough understanding of its solubility in various solvents is paramount for its effective use in chemical synthesis, enabling the optimization of reaction conditions, purification processes, and formulation strategies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It consolidates available physicochemical data, discusses its significant reactivity which heavily influences solubility, and presents detailed experimental protocols for both qualitative and quantitative solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are fundamental to understanding its behavior in different solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄ClF₃O₂S | [2] |

| Molecular Weight | 196.58 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 1.557 g/mL at 25 °C | [2][4] |

| Boiling Point | 77-78 °C at 16 mmHg | [2][4] |

| Refractive Index | n20/D 1.3996 | [2][4] |

| CAS Number | 845866-80-0 | [2] |

Core Directive: Understanding Reactivity is Key to Solubility

A critical consideration when discussing the "solubility" of this compound is its high reactivity, particularly towards nucleophilic and protic solvents. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it susceptible to attack by a wide range of nucleophiles.[5]

Reaction with Protic Solvents (Water, Alcohols):

This compound reacts readily, and often violently, with water and other protic solvents like alcohols.[6][7] This is not a simple dissolution process but a chemical transformation (solvolysis) that results in the formation of the corresponding sulfonic acid or sulfonate ester, respectively, with the liberation of hydrogen chloride.[7]

-

RSO₂Cl + H₂O → RSO₃H + HCl

-

RSO₂Cl + R'OH → RSO₃R' + HCl

Therefore, for practical purposes in synthesis, this compound is considered insoluble and reactive in water and alcohols. Its use in such solvents is generally avoided unless the solvolysis reaction is the intended outcome.

Reactivity with Other Nucleophilic Solvents:

Amines and other basic solvents will also react with this compound to form sulfonamides.[7] Therefore, care must be taken when selecting a solvent to ensure it is inert under the desired reaction conditions.

Qualitative Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Aprotic Polar Solvents | Soluble | (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetonitrile) These solvents can solvate the polar sulfonyl chloride group without reacting with it. |

| Aprotic Nonpolar Solvents | Likely Soluble to Partially Soluble | (e.g., Toluene, Hexanes) Solubility will depend on the overall polarity of the molecule. The trifluoromethyl group can enhance solubility in some nonpolar systems. |

| Protic Solvents | Reactive | (e.g., Water, Methanol, Ethanol) The compound will undergo solvolysis. |

| Basic Solvents | Reactive | (e.g., Pyridine, Triethylamine) The compound will react to form sulfonamides. |

Experimental Protocols for Solubility Determination

Given the absence of extensive published solubility data, experimental determination is often necessary. The following protocols provide a framework for both rapid qualitative assessment and rigorous quantitative measurement of the solubility of this compound in anhydrous, aprotic solvents.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4] All glassware must be thoroughly dried before use.

Qualitative Solubility Determination (Test Tube Method)

This method provides a rapid assessment of solubility at an approximate concentration.

Materials:

-

This compound

-

Anhydrous aprotic solvents of interest (e.g., dichloromethane, acetonitrile, THF, toluene)

-

Dry test tubes with stoppers

-

Pipettes

Procedure:

-

Add approximately 0.1 mL of this compound to a dry test tube.

-

Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Stopper the test tube and agitate the mixture vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The liquid completely mixes to form a single, clear phase.

-

Partially Soluble/Immiscible: Two distinct liquid layers are observed, or the mixture remains cloudy.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Gravimetric Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[5][9]

Materials:

-

This compound

-

Anhydrous aprotic solvents of interest

-

Sealable vials

-

Thermostatically controlled shaker

-

Analytical balance

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealable vial. The presence of a second phase is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter to remove any undissolved droplets.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporation dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute to avoid loss of material.

-

Once the solvent is completely removed, weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as g/mL or g/100 mL.

-

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

Conclusion

The solubility of this compound is a critical parameter that is fundamentally dictated by its high reactivity. It is readily soluble in a range of aprotic organic solvents but reacts with protic and basic solvents. This guide provides the foundational knowledge of its physicochemical properties and a practical framework for the experimental determination of its solubility. By following the detailed protocols and safety precautions outlined, researchers can confidently and accurately assess the solubility of this versatile reagent, enabling its effective application in their synthetic endeavors.

References

- SynQuest Labs.

-

Oakwood Chemical. This compound Product Page. [Link]

- BenchChem. A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents.

- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

-

ChemBK. This compound - Physico-chemical Properties. [Link]

- Fisher Scientific.

-

Wikipedia. Sulfonyl halide. [Link]

- Thermo Fisher Scientific.

- Airgas.

- PubChem. 3,3,3-Trifluoropropionyl chloride.

- ACS Publications.

- ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- BenchChem. 2-Cyano-3,3,3-trifluoropropane-1-sulfonyl Chloride.

- Lund University Publications.

Sources

- 1. 3,3-Difluoropropane-1-sulfonyl chloride | C3H5ClF2O2S | CID 55263296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound 95 845866-80-0 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. synquestlabs.com [synquestlabs.com]

- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 3,3,3-Trifluoropropane-1-sulfonyl Chloride for Advanced Research Applications

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3,3,3-trifluoropropane-1-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and data from analogous compounds, offering a robust framework for the identification, characterization, and quality control of this versatile reagent.

Introduction: The Structural Significance of this compound

This compound (C₃H₄ClF₃O₂S) is a valuable synthetic intermediate, prized for its ability to introduce the trifluoropropylsulfonyl moiety into organic molecules. The trifluoromethyl group is a well-regarded bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The sulfonyl chloride functional group is highly reactive, readily forming sulfonamides and sulfonate esters, which are prevalent in a wide array of pharmaceuticals.[2] Accurate and unambiguous characterization of this reagent is therefore paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. This guide will delve into the expected spectral data, providing a detailed interpretation of the key features in its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show two distinct multiplets, corresponding to the two methylene (CH₂) groups in the propane chain. The strong electron-withdrawing effects of both the trifluoromethyl (CF₃) group and the sulfonyl chloride (SO₂Cl) group will significantly deshield these protons, shifting their resonances downfield.

-

Causality of Signal Position: The methylene group adjacent to the highly electronegative sulfonyl chloride (Hα) is expected to be the most deshielded. The influence of the CF₃ group on the other methylene (Hβ) will also result in a downfield shift, though to a lesser extent.

-

Coupling Patterns: The adjacent methylene groups will exhibit spin-spin coupling, resulting in complex multiplet patterns, likely a triplet of triplets for each, due to coupling to both the adjacent CH₂ and the CF₃ group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂-SO₂Cl (Hα) | 3.8 - 4.2 | Triplet of quartets (tq) | ³JHH ≈ 7-8 Hz, ⁴JHF ≈ 2-3 Hz |

| CF₃-CH₂- (Hβ) | 2.8 - 3.2 | Triplet of quartets (tq) | ³JHH ≈ 7-8 Hz, ³JHF ≈ 9-11 Hz |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Due to the reactivity of sulfonyl chlorides, protic solvents should be avoided.[3]

-

Instrument Setup: Utilize a standard single-pulse experiment on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise)

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display three signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached electronegative groups.

-

Signal Assignment Rationale: The carbon atom directly bonded to the sulfonyl chloride group (Cα) will be deshielded. The carbon of the trifluoromethyl group (Cβ) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The methylene carbon adjacent to the CF₃ group (Cγ) will also show a quartet due to two-bond coupling (²JCF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |

| -C H₂-SO₂Cl (Cα) | 55 - 65 | Triplet (due to ³JCF) | ³JCF ≈ 4-6 Hz |

| CF₃-C H₂- (Cβ) | 30 - 40 | Quartet (due to ²JCF) | ²JCF ≈ 25-35 Hz |

| C F₃- (Cγ) | 120 - 130 | Quartet (due to ¹JCF) | ¹JCF ≈ 270-280 Hz |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Employ a proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Pulse Angle: 45-90 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 512-2048 or more, depending on the sample concentration and instrument sensitivity.

-

-

Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds.[4] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong NMR signals.[5]

-

Expected Spectrum: The spectrum will show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal will be split into a triplet due to coupling with the adjacent methylene protons (³JFH). The chemical shift is expected in the typical range for a CF₃ group adjacent to a saturated carbon chain.[5]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | -65 to -70 | Triplet (t) | ³JFH ≈ 9-11 Hz |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can typically be used.

-

Instrument Setup: A multinuclear probe is required. A standard single-pulse experiment is sufficient. Proton decoupling can be employed to simplify the spectrum to a singlet, confirming the coupling partner.

-

Acquisition Parameters:

-

Acquisition parameters are similar to ¹H NMR, though a wider spectral width may be necessary to encompass the broad range of ¹⁹F chemical shifts.[5]

-

-

Processing: Data processing is analogous to ¹H NMR. An external reference such as CFCl₃ or a secondary standard is used to reference the chemical shift scale.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6] The IR spectrum of this compound will be dominated by strong absorptions from the S=O and C-F bonds.

-

Key Vibrational Modes:

-

Sulfonyl Chloride (SO₂Cl): This group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers.[7]

-

Trifluoromethyl (CF₃): The C-F stretching vibrations of the CF₃ group typically appear as multiple strong and broad bands in the 1350-1100 cm⁻¹ region.[6]

-

Alkyl C-H: Stretching and bending vibrations of the methylene groups will also be present but may be less prominent compared to the intense S=O and C-F bands.

-

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³ CH₂) | 2950 - 3050 | Medium |

| S=O Asymmetric Stretch | 1370 - 1410 | Strong |

| S=O Symmetric Stretch | 1160 - 1210 | Strong |

| C-F Stretch | 1100 - 1350 | Strong, Broad |

| S-Cl Stretch | 550 - 650 | Medium to Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As a liquid, the compound can be analyzed neat by placing a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄, CHCl₃) can be prepared and analyzed in a liquid cell.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: A background spectrum of the salt plates or the solvent-filled cell is first recorded. The sample is then introduced, and the spectrum is acquired. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule.[8] For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

-

Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 196 (for ³⁵Cl) and 198 (for ³⁷Cl) with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound.[9] However, the molecular ion may be weak or absent in the EI spectrum of sulfonyl chlorides.

-

Key Fragmentation Pathways:

-

Loss of Cl: Cleavage of the S-Cl bond would result in a fragment at m/z 161.

-

Loss of SO₂Cl: Fission of the C-S bond would lead to a fragment corresponding to the trifluoropropyl cation at m/z 97.

-

Loss of CF₃: Cleavage of the C-C bond adjacent to the CF₃ group would yield a fragment at m/z 127.

-

SO₂ Elimination: Rearrangement followed by the loss of SO₂ (64 Da) is a common fragmentation pathway for sulfonyl compounds.

-

Visualization of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile liquid, direct injection or infusion into the ion source is suitable. Alternatively, coupling with Gas Chromatography (GC-MS) can provide separation from impurities prior to analysis.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to enhance the observation of the molecular ion.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine should be carefully examined.

Conclusion: A Multi-faceted Approach to Structural Verification